1-肉桂酰基-2,3-二氢-4(1H)-喹啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

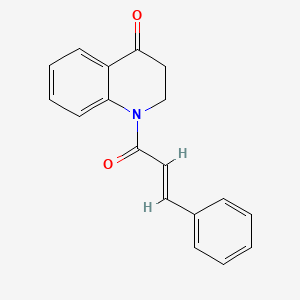

1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone is a compound that belongs to the class of 3,4-dihydro-2(1H)-quinolinones, notable for their presence in various pharmacologically active compounds and their utility in drug design due to the diverse biological activities they exhibit. This class includes FDA-approved drugs such as cilostazol, carteolol, and aripiprazole, and displays a broad spectrum of activities including enzyme inhibition and receptor antagonism (Meiring, Petzer, & Petzer, 2017).

Synthesis Analysis

The synthesis of 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone and its derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of readily available N-aryl cinnamides, promoted by triflic anhydride under mild conditions, leading to polysubstituted quinolin-2(1H)-ones (Zhang et al., 2017). Another method includes the use of β-lactam intermediates on the solid-phase for the synthesis of 3,4-dihydro-2(1H)-quinolinones, showcasing the versatility of synthetic routes for this class of compounds (Pei, Houghten, & Kiely, 1997).

Molecular Structure Analysis

The molecular structure of 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone derivatives is characterized by the quinolinone scaffold, which is a key feature contributing to their biological activity. Studies on the molecular structure and activity relationship reveal that modifications on the quinolinone core, especially at the 3 and 4 positions, significantly influence their pharmacological properties (Nammalwar & Bunce, 2013).

Chemical Reactions and Properties

1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone and its derivatives undergo various chemical reactions, including cyclization and Pummerer rearrangement, to form novel compounds with potential biological activities. For instance, reactions with acetic anhydride and thionyl chloride lead to different substitution products, showcasing the chemical versatility of the quinolinone scaffold (Connor, Young, & Strandtmann, 1978).

科学研究应用

抗癌活性

一项研究重点介绍了带有 2-喹啉酮杂交衍生物的取代肉桂酸的设计、合成和评估。这些化合物对多种癌细胞系表现出显着的抗癌活性,其中一种化合物显示出有效的抑制活性并在癌细胞中诱导凋亡 (Abu Almaaty 等人,2021)。

药理特性

与 1-肉桂酰基-2,3-二氢-4(1H)-喹啉酮密切相关的 3,4-二氢-2(1H)-喹啉酮支架存在于具有多种活性的药理活性化合物中,包括磷酸二酯酶抑制和与血清素和多巴胺受体的相互作用 (Meiring 等人,2017)。

合成方法

研究已经开发了喹啉酮的新型合成路线,包括通过 N-芳基肉桂酰胺的分子内环化对多取代喹啉-2(1H)-酮进行简便有效合成的研究 (Zhang 等人,2017)。另一项研究描述了碘催化的 C-N 键形成以合成 3-氨基喹喔啉酮,展示了类似喹啉酮结构在合成药理活性衍生物中的多功能性 (Gupta 等人,2017)。

杂合分子应用

一项研究合成了含有肉桂酸的杂合 2-喹啉酮衍生物,并将其评估为抗乳腺癌药物。这些化合物对乳腺癌细胞系表现出显着的细胞毒性,表明它们作为治疗剂的潜力 (Bakare,2022)。

抗菌和抗炎活性

关于并入异恶唑啉的 2-喹啉酮的研究揭示了抗菌和抗炎活性,表明喹啉酮衍生物在治疗感染和炎症方面的治疗潜力 (Kumar 等人,2014)。

属性

IUPAC Name |

1-[(E)-3-phenylprop-2-enoyl]-2,3-dihydroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-17-12-13-19(16-9-5-4-8-15(16)17)18(21)11-10-14-6-2-1-3-7-14/h1-11H,12-13H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXOGJVXUREFP-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1=O)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C2C1=O)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2E)-3-phenylprop-2-enoyl]-2,3-dihydroquinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)